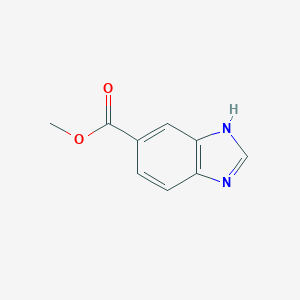

METHYL BENZIMIDAZOLE-5-CARBOXYLATE

Description

The exact mass of the compound Methyl 1H-benzimidazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHHIVYNOVTVGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381526 | |

| Record name | Methyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26663-77-4 | |

| Record name | Methyl 1H-benzimidazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1H-1,3-benzodiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Benzimidazole-5-carboxylate from 3,4-diaminobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Benzimidazole-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis originates from 3,4-diaminobenzoic acid and proceeds through a two-step process involving esterification followed by cyclization. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological pathway.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. This compound serves as a crucial building block for the synthesis of more complex bioactive molecules. Its strategic functionalization allows for the exploration of diverse chemical space in drug discovery programs. This guide focuses on a reliable and efficient synthetic route starting from the readily available 3,4-diaminobenzoic acid.

Synthetic Pathway Overview

The synthesis of this compound from 3,4-diaminobenzoic acid is typically achieved via a two-step synthetic sequence:

-

Esterification: The carboxylic acid functionality of 3,4-diaminobenzoic acid is first converted to its methyl ester, yielding methyl 3,4-diaminobenzoate.

-

Cyclization: The resulting ortho-diamine undergoes a cyclization reaction with a formic acid equivalent to form the benzimidazole ring, affording the final product, this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 3,4-diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 208-210 (dec.) | Brown powder |

| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 | 105-110 | Brown solid |

| This compound | C₉H₈N₂O₂ | 176.17 | 139-143 | White to off-white crystalline powder[1] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 3,4-diaminobenzoate

The esterification of 3,4-diaminobenzoic acid can be effectively carried out using Fischer esterification conditions.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,4-diaminobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of starting material).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralization and Extraction: Neutralize the residue with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3,4-diaminobenzoate as a solid. The crude product can often be used in the next step without further purification.

| Parameter | Value | Reference |

| Reactants | 3,4-diaminobenzoic acid, Methanol, Sulfuric Acid | [2] |

| Reaction Time | 12 hours | [2] |

| Reaction Temperature | 90 °C | [2] |

| Yield | ~98% | [2] |

Step 2: Synthesis of this compound

The cyclization of methyl 3,4-diaminobenzoate to form the benzimidazole ring is achieved by heating with formic acid. This is a classic Phillips-Ladenburg reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve methyl 3,4-diaminobenzoate (1.0 eq) in an excess of formic acid (e.g., 85-90%).

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-water.

-

Precipitation: Neutralize the acidic solution with a base, such as ammonium hydroxide or sodium carbonate, until a precipitate forms.

-

Isolation and Purification: Collect the precipitate by filtration, wash it thoroughly with water, and dry it under vacuum. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

| Parameter | Value |

| Reactants | Methyl 3,4-diaminobenzoate, Formic Acid |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Reflux |

| Yield | High (typically >80%) |

Characterization Data

The structure of the synthesized this compound can be confirmed by spectroscopic methods.

| Spectroscopy | Data |

| ¹H NMR | Characteristic peaks for the aromatic protons of the benzimidazole ring system and a singlet for the methyl ester protons. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the ester, and the aromatic carbons of the fused ring system. |

| FTIR (cm⁻¹) | Absorption bands for N-H stretching (around 3400-3300), C=O stretching of the ester (around 1700), and C=N stretching of the imidazole ring (around 1620). |

Biological Activity and Signaling Pathway

Derivatives of this compound have demonstrated significant potential as anticancer agents. Notably, certain derivatives have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the JNK signaling pathway.

The induction of apoptosis is a key mechanism for many anticancer drugs. As illustrated, derivatives of this compound can lead to an increase in intracellular ROS, which acts as a stress signal to activate the JNK pathway.[3] This, in turn, can lead to mitochondrial dysfunction, characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.[4] This disruption of mitochondrial integrity results in the release of cytochrome c into the cytoplasm, which activates the caspase cascade, beginning with caspase-9 and leading to the executioner caspase-3.[3][5] Activated caspase-3 then orchestrates the dismantling of the cell, culminating in apoptosis.[3][5]

Conclusion

The synthesis of this compound from 3,4-diaminobenzoic acid is a straightforward and high-yielding process that provides a valuable intermediate for pharmaceutical research and development. The methodologies outlined in this guide are robust and can be readily implemented in a laboratory setting. The demonstrated pro-apoptotic activity of its derivatives highlights the potential of this scaffold in the design of novel anticancer agents, making it an area of continued interest for medicinal chemists and drug discovery professionals.

References

- 1. rsc.org [rsc.org]

- 2. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. A novel benzimidazole derivative, MBIC inhibits tumor growth and promotes apoptosis via activation of ROS-dependent JNK signaling pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction Mechanism and Intermediates of Methyl Benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl Benzimidazole-5-carboxylate, a key building block in the development of various pharmaceuticals. The document details the primary synthetic routes, in-depth reaction mechanisms, identification of key intermediates, and quantitative data, along with detailed experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its scaffold is present in a variety of biologically active molecules. A thorough understanding of its synthesis is crucial for the efficient and scalable production of new drug candidates. This guide explores the two primary synthetic pathways for its preparation:

-

Route A: Cyclization followed by Esterification: This pathway involves the initial formation of the benzimidazole ring system to produce Benzimidazole-5-carboxylic acid, which is subsequently esterified to yield the final product.

-

Route B: Esterification followed by Cyclization: In this alternative route, the carboxylic acid functionality of the starting material is first protected as a methyl ester, followed by the cyclization reaction to form the benzimidazole ring.

Reaction Mechanisms and Intermediates

Route A: Cyclization then Esterification

This is a widely employed method for the synthesis of this compound. It involves two key chemical transformations: the Phillips benzimidazole synthesis and the Fischer esterification.

The first step is the condensation of 3,4-diaminobenzoic acid with formic acid to yield Benzimidazole-5-carboxylic acid. This reaction is a classic example of the Phillips benzimidazole synthesis.

Reaction:

3,4-diaminobenzoic acid + Formic acid → Benzimidazole-5-carboxylic acid + 2 H₂O

Mechanism:

The reaction proceeds through an initial acylation of one of the amino groups of 3,4-diaminobenzoic acid by formic acid. This is followed by an intramolecular cyclization through nucleophilic attack of the second amino group on the carbonyl carbon of the formamide intermediate. The resulting tetrahedral intermediate then undergoes dehydration to form the stable aromatic benzimidazole ring.

Intermediates:

-

N-(4-amino-3-carboxyphenyl)formamide: This is the initial product of the acylation of 3,4-diaminobenzoic acid with formic acid.

-

Tetrahedral Intermediate: Formed during the intramolecular cyclization.

The second step involves the esterification of the carboxylic acid group of Benzimidazole-5-carboxylic acid with methanol in the presence of an acid catalyst, typically sulfuric acid, to produce this compound.

Reaction:

Benzimidazole-5-carboxylic acid + Methanol ⇌ this compound + H₂O (in the presence of H⁺)

Mechanism:

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

-

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic attack by methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Formation of a tetrahedral intermediate: This intermediate contains the methoxy group and two hydroxyl groups attached to the same carbon.

-

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final product, this compound, and regenerates the acid catalyst.

Intermediates:

-

Protonated Benzimidazole-5-carboxylic acid: The activated form of the carboxylic acid.

-

Tetrahedral Intermediate: Formed after the nucleophilic attack of methanol.

Route B: Esterification then Cyclization

This route begins with the protection of the carboxylic acid group, followed by the formation of the benzimidazole ring.

The first step is the esterification of 3,4-diaminobenzoic acid with methanol. This can be achieved using various esterification methods, a common one being the use of thionyl chloride in methanol.

Reaction:

3,4-diaminobenzoic acid + Methanol --(SOCl₂)--> Methyl 3,4-diaminobenzoate

Mechanism:

Thionyl chloride reacts with methanol to form methyl chlorosulfite, which then reacts with the carboxylic acid to form an acyl chlorosulfite intermediate. This is a highly reactive species that is readily attacked by methanol to form the methyl ester.

Intermediate:

-

Acyl chlorosulfite of 3,4-diaminobenzoic acid: A reactive intermediate that facilitates the esterification.

The final step is the cyclization of Methyl 3,4-diaminobenzoate with formic acid (or another suitable one-carbon source) to form this compound. The mechanism is analogous to the Phillips condensation described in Route A.

Reaction:

Methyl 3,4-diaminobenzoate + Formic acid → this compound + 2 H₂O

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound and its intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 3,4-Diaminobenzoic acid | C₇H₈N₂O₂ | 152.15 | 215-217 | 6.95 (d, 1H), 6.15 (dd, 1H), 6.05 (d, 1H), 4.8 (br s, 4H) | 168.5, 147.2, 136.5, 120.1, 117.3, 115.8, 114.9 | 3400-3200 (N-H, O-H), 1680 (C=O) |

| Benzimidazole-5-carboxylic acid | C₈H₆N₂O₂ | 162.15 | >300 | 8.25 (s, 1H), 8.15 (s, 1H), 7.95 (d, 1H), 7.65 (d, 1H) | 167.8, 144.2, 142.5, 138.1, 126.3, 123.5, 118.2, 112.9 | 3200-2500 (O-H), 3100-2900 (N-H), 1690 (C=O) |

| Methyl 3,4-diaminobenzoate | C₈H₁₀N₂O₂ | 166.18 | 105-110 | 7.49 (d, 1H), 7.47 (s, 1H), 6.68 (d, 1H), 3.87 (s, 3H), 3.80 (br s, 2H), 3.35 (br s, 2H)[1] | 166.56, 140.89, 138.16, 120.87, 118.23, 118.16, 52.11[1] | 3450, 3350 (N-H), 1700 (C=O) |

| This compound | C₉H₈N₂O₂ | 176.17 | 154-156[2] | 8.30 (s, 1H), 8.20 (s, 1H), 8.00 (d, 1H), 7.70 (d, 1H), 3.90 (s, 3H) | 167.2, 145.1, 143.0, 139.5, 125.8, 124.0, 119.5, 113.5, 52.5 | 3300 (N-H), 1715 (C=O) |

Note: NMR and IR data are approximate and can vary depending on the solvent and instrument.

Experimental Protocols

Route A: Cyclization then Esterification

-

In a round-bottom flask, dissolve 3,4-diaminobenzoic acid (1.0 eq) in 90% formic acid (5-10 eq).

-

Heat the reaction mixture at 100 °C for 2-4 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Add water to the mixture and neutralize with a 10% sodium hydroxide solution until the pH is approximately 6-7.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain Benzimidazole-5-carboxylic acid. A yield of 85-95% can be expected.

-

Suspend Benzimidazole-5-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

-

Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq) with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Add water to the residue and neutralize with a saturated sodium bicarbonate solution.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like methanol or ethanol. A yield of 70-85% is typical.[3]

Route B: Esterification then Cyclization

-

To a stirred solution of 3,4-diaminobenzoic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (1.2 eq) dropwise at 0 °C.[1]

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 3,4-diaminobenzoate. A yield of over 90% can be achieved.[1]

-

Dissolve Methyl 3,4-diaminobenzoate (1.0 eq) in formic acid (5-10 eq).

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and pour it into ice water.

-

Neutralize with a saturated sodium bicarbonate solution.

-

The product will precipitate. Collect the solid by filtration, wash with water, and dry.

-

Recrystallize from methanol or ethanol for purification.

Visualizations

Reaction Pathways

Caption: Synthetic Routes to this compound.

Mechanism of Phillips Benzimidazole Synthesis

Caption: Phillips Benzimidazole Synthesis Mechanism.

Mechanism of Fischer Esterification

Caption: Fischer Esterification Step-by-Step Mechanism.

Experimental Workflow for Route A

Caption: Experimental Workflow for Route A Synthesis.

References

Spectroscopic Profile of Methyl Benzimidazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl Benzimidazole-5-carboxylate (CAS No. 26663-77-4), a key intermediate in the synthesis of various bioactive molecules.[1] The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The structural integrity and purity of this compound are crucial for its application in drug discovery and development. The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

While a complete, publicly available spectrum for Methyl 1H-benzimidazole-5-carboxylate is not readily found, data for the precursor, 1H-Benzimidazole-5-carboxylic acid, provides a useful reference for the benzimidazole core. In deuterated dimethyl sulfoxide (DMSO-d₆), the aromatic protons of the benzimidazole ring typically appear in the downfield region of the spectrum. The proton attached to the nitrogen atom of the imidazole ring is characteristically deshielded and appears as a broad singlet at approximately 12.0-13.6 ppm.

¹³C NMR Data for 1H-Benzimidazole-5-carboxylic acid (DMSO): [2]

| Chemical Shift (δ) ppm | Assignment |

| 168.47 | Carboxylic Acid Carbon (C=O) |

| 144.83 | Aromatic Carbon |

| 125.10 | Aromatic Carbon |

| 123.74 | Aromatic Carbon |

| 118.13 | Aromatic Carbon |

| 115.12 | Aromatic Carbon |

Note: The chemical shifts for this compound are expected to be similar for the benzimidazole ring carbons, with the addition of signals for the methyl ester group.

Table 2: Infrared (IR) Spectroscopy Data

The IR spectrum of a benzimidazole derivative provides key information about its functional groups. For this compound, the following characteristic absorption bands are expected.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 (broad) | N-H stretch of the imidazole ring |

| ~3100-3000 | Aromatic C-H stretch |

| ~1720-1700 | C=O stretch of the methyl ester |

| ~1620-1580 | C=N and C=C stretching vibrations of the benzimidazole ring |

| ~1300-1200 | C-O stretch of the ester |

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight of the compound. For this compound, the expected molecular ion peak is observed.

| m/z | Assignment |

| 176.17 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent is typically used for recording ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for benzimidazole derivatives as it effectively dissolves the compound and allows for the observation of the N-H proton.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the NMR tube and ensure it is clean before insertion into the spectrometer.

Data Acquisition:

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: Spectra are recorded using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

References

An In-depth Technical Guide to the Physicochemical Properties of Methyl Benzimidazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl benzimidazole-5-carboxylate (CAS No: 26663-74-4) is a versatile heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules.[1][2] Its benzimidazole core is a prominent scaffold in medicinal chemistry, appearing in various antifungal and anti-inflammatory drugs.[1][2] The compound's favorable properties, such as high stability and good solubility in common organic solvents, make it a valuable building block in both pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its key physicochemical properties, supported by experimental protocols and logical workflows to aid researchers in its application.

Physicochemical Data

The following table summarizes the known physicochemical properties of this compound. All quantitative data has been compiled for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | Methyl 1H-benzimidazole-5-carboxylate | N/A |

| Synonyms | Benzimidazole-5-carboxylic acid methyl ester | |

| CAS Number | 26663-77-4 | |

| Molecular Formula | C₉H₈N₂O₂ | [1] |

| Molecular Weight | 176.18 g/mol | [1] |

| Appearance | White to light yellow or light orange crystalline powder | [1] |

| Melting Point | 139 - 143 °C | [1] |

| Boiling Point | 416.2 ± 18.0 °C (Predicted) | [3] |

| Density | 1.324 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.67 ± 0.10 (Predicted) | [3] |

| Solubility | Good solubility in common organic solvents.[3] Specific quantitative data in various solvents is not readily available. | [3] |

| LogP | Data not available in cited sources. | N/A |

| Vapor Pressure | 3.9E-07 mmHg at 25°C | [3] |

| Flash Point | 205.5 °C | [3] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its key physicochemical properties are outlined below.

Synthesis of this compound

A general and efficient procedure for the synthesis involves the esterification of 1H-benzimidazole-5-carboxylic acid.[4]

Materials:

-

1H-benzimidazole-5-carboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1H-benzimidazole-5-carboxylic acid (1.85 mmol) in methanol (50.0 mL).[4]

-

Slowly add thionyl chloride (1.85 mmol) dropwise to the solution.[4]

-

Reflux the reaction mixture for 12 hours.[4]

-

After the reaction is complete, pour the mixture into a saturated aqueous sodium bicarbonate solution and stir thoroughly.[4]

-

Separate the organic layer.[4]

-

Extract the aqueous layer three times with ethyl acetate (15 mL each).[4]

-

Combine all organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.[4]

General Protocol for Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[5]

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Thermometer

Procedure:

-

Place a small amount of the finely powdered compound into a capillary tube, ensuring it is sealed at one end.[6]

-

Pack the sample to a height of 1-2 mm by gently tapping the tube.[7]

-

Place the capillary tube in the heating block of the melting point apparatus.[8]

-

Heat the sample rapidly to determine an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.[8]

General Protocol for Solubility Determination

This protocol provides a qualitative and semi-quantitative assessment of solubility in various solvents.

Materials:

-

This compound sample (25 mg)

-

Set of test tubes

-

Various solvents (e.g., water, diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl)

-

Vortex mixer

Procedure:

-

Place 25 mg of the compound into a small test tube.[9]

-

Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[9]

-

Observe if the compound dissolves completely.[10]

-

If the compound is soluble in water, its acid-base properties can be further tested using litmus paper or by proceeding with solubility tests in acidic and basic solutions.[9]

-

For sparingly soluble compounds, a series of mechanical procedures can be employed, including vortexing, sonication, and warming to 37°C, to facilitate dissolution.[10]

General Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard method for determining the dissociation constant of weak acids and bases.[11][12]

Materials:

-

This compound sample

-

Calibrated pH meter and electrode

-

Burette

-

Standardized solutions of 0.1 M HCl and 0.1 M NaOH

-

0.15 M Potassium chloride (KCl) solution (to maintain ionic strength)

-

Magnetic stirrer and stir bar

Procedure:

-

Calibrate the potentiometer using standard buffers (e.g., pH 4, 7, and 10).[11]

-

Dissolve a known quantity of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a concentration of at least 10⁻⁴ M.[11]

-

Add KCl solution to maintain a constant ionic strength.[11]

-

Place the solution in a reaction vessel, immerse the pH electrode, and begin stirring.[11]

-

Titrate the solution by adding small, precise increments of the standard acid or base titrant.[11]

-

Record the pH value after each addition, allowing the reading to stabilize.[11]

-

The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant), specifically at the half-equivalence point where pH = pKa.[12]

General Protocol for LogP Determination (RP-HPLC Method)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a rapid and reliable method for determining the lipophilicity (LogP) of a compound.[13][14]

Materials:

-

This compound sample

-

RP-HPLC system with a suitable column (e.g., C18)

-

Mobile phase (e.g., methanol/octanol and buffer mixture)

-

A set of reference compounds with known LogP values

Procedure:

-

Prepare solutions of the reference compounds and the test compound in a suitable solvent.[13]

-

Inject the reference compounds into the HPLC system to obtain their retention times and calculate their capacity factors (k).[13]

-

Create a calibration curve by plotting the logarithm of the capacity factors (log k) of the reference compounds against their known LogP values.[13]

-

Inject the test compound under the identical HPLC conditions to determine its retention time and calculate its capacity factor.[13]

-

Use the standard equation from the calibration curve to calculate the LogP value of the test compound.[13]

Visualizations: Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and conceptual relationships relevant to this compound.

Caption: Synthesis workflow for this compound.

Caption: Relationship between physicochemical properties and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 26663-77-4 [chemicalbook.com]

- 5. pennwest.edu [pennwest.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. jove.com [jove.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pKa Value Determination Guidance 2024 - PharmaeliX [pharmaelix.com]

- 13. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. researchgate.net [researchgate.net]

Technical Guide: Solubility of Methyl Benzimidazole-5-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of methyl benzimidazole-5-carboxylate in organic solvents. Understanding the solubility of this compound is critical for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document compiles available data on related compounds to provide a predictive framework, details established experimental protocols for solubility determination, and presents logical workflows for solubility assessment.

Overview of this compound

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a benzimidazole core and a methyl ester group, influences its physicochemical properties, including its solubility in different solvent systems. Generally, it is described as being soluble in polar organic solvents.[2]

Quantitative Solubility Data

Table 1: Solubility of Benzimidazole Derivatives in Organic Solvents

| Solvent | Solute | Temperature (K) | Mole Fraction (x₁) |

| 1-Propanol | Benzimidazole | 298.15 | 0.089 |

| 313.15 | 0.152 | ||

| 328.15 | 0.248 | ||

| 1-Butanol | Benzimidazole | 298.15 | 0.076 |

| 313.15 | 0.129 | ||

| 328.15 | 0.209 | ||

| 2-Butanol | Benzimidazole | 298.15 | 0.065 |

| 313.15 | 0.111 | ||

| 328.15 | 0.181 | ||

| 1-Hexanol | Benzimidazole | 298.15 | 0.051 |

| 313.15 | 0.087 | ||

| 328.15 | 0.142 | ||

| 1-Propanol | 2-Methylbenzimidazole | 298.15 | 0.105 |

| 313.15 | 0.176 | ||

| 328.15 | 0.281 | ||

| 1-Butanol | 2-Methylbenzimidazole | 298.15 | 0.091 |

| 313.15 | 0.151 | ||

| 328.15 | 0.241 | ||

| 2-Butanol | 2-Methylbenzimidazole | 298.15 | 0.078 |

| 313.15 | 0.129 | ||

| 328.15 | 0.206 | ||

| 1-Hexanol | 2-Methylbenzimidazole | 298.15 | 0.062 |

| 313.15 | 0.103 | ||

| 328.15 | 0.165 |

Data is illustrative and based on the solubility of benzimidazole and 2-methylbenzimidazole as reported in scientific literature.[3][4] The solubility of this compound is expected to follow similar trends but may vary based on the influence of the methyl ester group.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments cited in the context of benzimidazole derivatives.

Dynamic (Synthetic) Method

This method is used to determine the temperature at which a solid solute dissolves in a solvent at a given concentration.

Objective: To determine the solid-liquid equilibrium temperature for a known concentration of this compound in an organic solvent.

Materials:

-

This compound

-

High-purity organic solvents (e.g., methanol, ethanol, acetone)

-

Jacketed glass cell with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Precision thermometer

-

Laser light source and detector

Procedure:

-

Accurately weigh a specific amount of this compound and the chosen organic solvent to prepare a mixture of known composition.

-

Place the mixture in the jacketed glass cell equipped with a magnetic stirrer.

-

Connect the jacketed cell to the temperature-controlled circulating bath.

-

Direct a laser beam through the sample.

-

Slowly heat the mixture at a constant rate while stirring continuously.

-

Monitor the intensity of the transmitted laser light. The intensity will increase sharply when the last solid particles dissolve.

-

Record the temperature at which the sharp increase in light transmission occurs. This is the equilibrium dissolution temperature for that specific concentration.

-

Repeat the process of cooling and heating to ensure reproducibility.

-

By performing this experiment for various concentrations, a solubility curve can be constructed.

Static (Shake-Flask) Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound

-

High-purity organic solvents

-

Thermostatically controlled shaker or orbital incubator

-

Vials with screw caps

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

After the equilibration period, stop the agitation and allow the vials to stand in the thermostat to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy.

-

Calculate the solubility, typically expressed in mg/mL or mol/L, by accounting for the dilution factor.

Visualizing Experimental Workflows

Workflow for the Dynamic Method of Solubility Determination

Caption: Workflow of the Dynamic Method for Solubility Determination.

Workflow for the Static (Shake-Flask) Method of Solubility Determination

Caption: Workflow of the Static (Shake-Flask) Method.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. While direct quantitative data is limited, the information on related benzimidazole compounds provides a solid foundation for estimating its solubility behavior. The detailed experimental protocols for both dynamic and static methods provided in this guide offer robust approaches for the precise and accurate determination of its solubility in various organic solvents, enabling scientists and professionals to optimize their processes and formulations.

References

Crystal structure analysis of METHYL BENZIMIDAZOLE-5-CARBOXYLATE

An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Carboxylate Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on the crystal structure analysis of a substituted derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, due to the absence of publicly available crystallographic data for the parent compound, methyl benzimidazole-5-carboxylate. The analysis of this derivative provides valuable insights into the structural characteristics of this class of compounds.

Introduction

Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their structural elucidation is paramount for understanding structure-activity relationships and for the rational design of new therapeutic molecules. This guide provides a detailed examination of the crystal structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a complex derivative that offers significant insights into the conformational flexibility and intermolecular interactions of the benzimidazole carboxylate system.

Molecular Structure and Conformation

The single-crystal X-ray diffraction analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate reveals a twisted conformation. The benzimidazole and pyrimidine ring systems are nearly perpendicular to each other, with a dihedral angle of 84.11 (3)°.[3][4] This angular shape is a key feature of the molecule in the solid state.[4]

Interestingly, the carboxylate group and the 5-methyl group on the pyrimidine ring exhibit partial disorder, indicating the presence of multiple, closely related conformations within the crystal lattice.[3][4]

Crystallographic Data

The crystallographic data provides a quantitative description of the crystal lattice and the arrangement of molecules within it.

| Parameter | Value | Reference |

| Chemical Formula | C₁₆H₁₆N₄O₃ | [3][4] |

| Space Group | P2₁/n | [3][4] |

| Z (molecules per unit cell) | 4 | [3][4] |

| Dihedral Angle (Benzimidazole-Pyrimidine) | 84.11 (3)° | [3][4] |

| Torsion Angle (C2—N1—C10—C11) | -87.61 (6)° | [4] |

Intermolecular Interactions and Crystal Packing

The solid-state structure of the title compound is primarily governed by close packing forces, with a calculated packing index of 73.8%, indicative of a dense arrangement.[4] A dominant structural motif is the face-to-face π-stacking between the benzimidazole and pyrimidine systems of adjacent molecules.[3]

Caption: Experimental workflow for crystal structure analysis.

Experimental Protocols

Synthesis

The title compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, was synthesized as a side product during the N-alkylation of methyl 1H-benzo[d]imidazole-4-carboxylate with 4-(chloromethyl)-6-methoxy-5-methylpyrimidine. The resulting isomeric mixture was separated by flash chromatography.[3]

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound was selected and mounted for X-ray diffraction analysis. Data were collected on a diffractometer, and the collected frames were processed to yield the final reflection data.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular interactions that stabilize the crystal packing of the title compound.

Caption: Schematic of π-π stacking interactions.

Conclusion

The crystal structure analysis of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate provides a detailed three-dimensional understanding of a complex benzimidazole derivative. The observed twisted conformation and the prevalence of π-stacking interactions are critical features that influence its solid-state properties. This information is invaluable for the design of new benzimidazole-based compounds with tailored physicochemical and pharmacological profiles. The detailed experimental and analytical workflow described herein serves as a robust guide for researchers in the field of structural chemistry and drug discovery.

References

- 1. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Bioactive Scaffolds: A Technical Guide to Methyl Benzimidazole-5-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Methyl Benzimidazole-5-carboxylate stands as a pivotal building block in the realm of organic synthesis, particularly for the construction of molecules with profound biological and pharmaceutical relevance. Its inherent structural features—a fused aromatic system and strategically placed reactive sites—offer a versatile platform for the elaboration of complex chemical entities. This in-depth technical guide delves into the synthesis, functionalization, and application of this compound, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is typically a white to off-white crystalline solid, moderately soluble in common organic solvents like methanol and ethyl acetate. A comprehensive summary of its physical and spectroscopic properties is provided below, serving as a crucial reference for characterization.

| Property | Value |

| CAS Number | 26663-77-4 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Melting Point | 139-143 °C |

| Appearance | White to almost white crystalline powder |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.95 (s, 1H, NH), 8.19 (s, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.65 (d, J=8.4 Hz, 1H), 3.85 (s, 3H, OCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 166.5, 144.0, 143.5, 138.0, 125.0, 122.5, 118.0, 112.0, 52.0 |

| Mass Spectrum (ESI+) | m/z 177 [M+H]⁺ |

Synthesis of this compound

The most prevalent and efficient method for the preparation of this compound is the Fischer esterification of 1H-Benzimidazole-5-carboxylic acid.

Experimental Protocol: Fischer Esterification

Materials:

-

1H-Benzimidazole-5-carboxylic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend 1H-Benzimidazole-5-carboxylic acid (1.0 equivalent) in an excess of methanol.

-

Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Expected Yield: ~90%

Biological Activity Screening of Novel Methyl Benzimidazole-5-Carboxylate Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This technical guide focuses on the biological activity screening of novel methyl benzimidazole-5-carboxylate derivatives, providing a comprehensive overview of their evaluation, including data presentation, detailed experimental protocols, and visualization of relevant biological pathways and workflows.

The unique structure of benzimidazole, a fusion of benzene and imidazole rings, allows for diverse substitutions, leading to compounds with varied therapeutic effects.[1][2] this compound derivatives, in particular, have emerged as a promising class of compounds with significant potential for drug development.[5]

Quantitative Data Summary: Biological Activities

The biological activities of novel this compound derivatives are summarized below. The data is compiled from various studies and presented for comparative analysis.

Table 1: Anticancer Activity of Benzimidazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Mechanism of Action | Reference |

| MBIC | Breast Cancer | - | - | - | Microtubule Inhibitor | [1] |

| MS-247 | 39 Human Cancer Cell Lines | - | - | - | DNA Minor Groove Binding and Alkylation | [1] |

| Compound 4c | Leukemia Subpanel | GI₅₀: <0.01 | Erlotinib | 0.08 ± 0.01 | Dual EGFR/BRAFV600E Inhibitor | [6][7] |

| Compound 4e | Leukemia Subpanel | GI₅₀: <0.01 | Erlotinib | 0.08 ± 0.01 | Dual EGFR/BRAFV600E Inhibitor | [6][7] |

| Compound 10 | MCF-7 (Breast Cancer) | 6.63 | Rapamycin | - | mTOR Inhibitor | [8] |

| Compound 15 | MCF-7 (Breast Cancer) | 5.28 | Rapamycin | - | mTOR Inhibitor | [8] |

| Compound 6 | 21 Human Cancer Cell Lines | Potent | Etoposide | - | Topoisomerase II Inhibitor | [9] |

| Compound 8 | 21 Human Cancer Cell Lines | Potent | Etoposide | - | Topoisomerase II Inhibitor | [9] |

Note: '-' indicates data not available in the cited sources. GI₅₀ refers to the concentration causing 50% growth inhibition.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

This table presents the minimum inhibitory concentration (MIC) of various benzimidazole derivatives against pathogenic bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Aromatic Amidine 13f-h | MRSA | Positive | 0.39-1.56 | - | - | [5] |

| Aromatic Amidine 13f-h | MRSE | Positive | 0.39-1.56 | - | - | [5] |

| Compound 6c | E. coli (TolC mutant) | Negative | 2 | Colistin | - | [10] |

| Compound 6c + Colistin | E. coli (wild-type) | Negative | 8-16 | - | - | [10] |

| Compound 67b | B. cereus | Positive | 32 | Ciprofloxacin | 8 | [11] |

| Compound 67b | S. aureus | Positive | 32 | Ciprofloxacin | 4 | [11] |

| Compound 67b | E. coli | Negative | 64 | Ciprofloxacin | 8 | [11] |

| Compound 67b | P. aeruginosa | Negative | 64 | Ciprofloxacin | 4 | [11] |

| Compound 8a | Botrytis cinerea | - | EC₅₀ ~ Thiabendazole | Thiabendazole | - | [12] |

| Compound 9e | Botrytis cinerea | - | EC₅₀ ~ 2x Thiabendazole | Thiabendazole | - | [12] |

Note: MRSA: Methicillin-resistant Staphylococcus aureus; MRSE: Methicillin-resistant Staphylococcus epidermidis. EC₅₀ refers to the half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below. These protocols are based on established methods and can be adapted for the evaluation of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of each concentration to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).[14]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for fungi.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by benzimidazole derivatives and a general workflow for their biological activity screening.

Caption: General workflow for the biological screening of novel compounds.

Caption: Simplified mTOR signaling pathway and potential inhibition by benzimidazoles.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 12. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 14. benchchem.com [benchchem.com]

- 15. woah.org [woah.org]

- 16. mdpi.com [mdpi.com]

In Silico Modeling of Methyl Benzimidazole-5-Carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling techniques applied to methyl benzimidazole-5-carboxylate and its derivatives. Benzimidazole scaffolds are a cornerstone in medicinal chemistry, recognized for their diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The this compound core, in particular, serves as a valuable starting point for the design of novel therapeutic agents. This guide will delve into the key computational methodologies, present relevant quantitative data, detail experimental protocols, and visualize critical workflows and pathways.

Core Computational Methodologies

In silico modeling plays a pivotal role in modern drug discovery by enabling the prediction of molecular interactions, pharmacokinetic properties, and potential toxicity, thereby accelerating the identification of promising drug candidates. For this compound derivatives, the primary computational approaches include molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in understanding the binding mode of this compound derivatives to their biological targets.

Experimental Protocol: Molecular Docking

-

Protein Preparation:

-

The three-dimensional structure of the target protein is obtained from a public database like the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized using a suitable force field (e.g., MMFF94) to relieve any steric clashes.[5]

-

-

Ligand Preparation:

-

Docking Simulation:

-

A "grid box" is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking is performed using software such as AutoDock Vina, GOLD suite, or Schrodinger-Maestro.[3][4][6]

-

The software samples different conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The resulting docked poses are analyzed to identify the most favorable binding mode.

-

Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are identified.

-

The binding energies or docking scores are used to rank the derivatives based on their predicted affinity for the target.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[7][8] These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

Experimental Protocol: 3D-QSAR Modeling

-

Data Set Preparation:

-

A dataset of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set (to build the model) and a test set (to validate the model).

-

-

Molecular Modeling and Alignment:

-

The 3D structures of the compounds in the dataset are generated and optimized.

-

The molecules are aligned based on a common substructure or by using a docked conformation. This is a critical step for the quality of the QSAR model.

-

-

Descriptor Calculation:

-

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are steric and electrostatic fields.[7][8]

-

-

Model Generation and Validation:

-

A statistical method, such as Partial Least Squares (PLS) regression, is used to build a mathematical relationship between the descriptors and the biological activity.

-

The predictive power of the model is assessed using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).[7][8]

-

The model is further validated using the test set of compounds.

-

-

Contour Map Analysis:

-

The results of the 3D-QSAR analysis are visualized as contour maps, which show the regions in space where modifications to the molecular structure are likely to increase or decrease biological activity.

-

ADMET Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of compounds. This helps in the early identification of candidates with poor drug-like properties, reducing the likelihood of late-stage failures in drug development.

Experimental Protocol: In Silico ADMET Prediction

-

Input Structures: The 3D structures of the this compound derivatives are used as input.

-

Software/Web Servers: A variety of software and web-based tools are available for ADMET prediction, including SwissADME, preADMET, and OSIRIS Property Explorer.[4][9]

-

Property Calculation: These tools calculate a range of properties, including:

-

Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

-

Distribution: Plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.

-

-

Analysis: The predicted properties are analyzed to assess the overall drug-likeness of the compounds. Lipinski's rule of five is a commonly used guideline to evaluate drug-likeness.[2]

Data Presentation: Quantitative In Silico Data

The following tables summarize representative quantitative data for benzimidazole derivatives from various in silico studies. It is important to note that these values are from different studies on various benzimidazole derivatives and are presented here as examples of the type of data generated.

Table 1: Molecular Docking Scores of Benzimidazole Derivatives

| Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |

| Derivative 1 | EGFR | -8.5 | [3] |

| Derivative 2 | PARP-1 | -9.2 | [7] |

| Derivative 3 | FtsZ | -9.6 | [5] |

| Derivative 4 | CDK-8 | -7.8 | [6] |

| 5-Fluorouracil (Standard) | ER-alpha | -5.79 | [6] |

Table 2: Predicted ADMET Properties of Selected Benzimidazole Derivatives

| Property | Derivative A | Derivative B | Derivative C | Guideline | Reference |

| Molecular Weight ( g/mol ) | 350.4 | 412.5 | 388.2 | < 500 | [2] |

| LogP | 3.2 | 4.1 | 2.8 | < 5 | [2] |

| H-bond Donors | 2 | 1 | 3 | < 5 | [2] |

| H-bond Acceptors | 4 | 5 | 6 | < 10 | [2] |

| TPSA (Ų) | 75.6 | 92.1 | 85.3 | < 140 | [2] |

| GI Absorption | High | High | Moderate | High | [10] |

| BBB Permeant | No | Yes | No | Varies | [10] |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes in the in silico modeling of this compound derivatives.

Caption: In Silico Drug Discovery Workflow.

Caption: EGFR Signaling Pathway Inhibition.

Conclusion

The in silico modeling of this compound derivatives is a powerful approach to accelerate the discovery of new drug candidates. By integrating molecular docking, QSAR, and ADMET prediction, researchers can efficiently design, screen, and prioritize compounds for synthesis and biological evaluation. The methodologies and data presented in this guide provide a solid foundation for scientists and drug development professionals working in this promising area of medicinal chemistry. The continued application of these computational tools will undoubtedly lead to the development of novel and effective therapies based on the versatile benzimidazole scaffold.

References

- 1. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04756F [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular docking and pharmacokinetics of benzimidazole-based FtsZ inhibitors for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 9. Design, synthesis and ADMET prediction of bis-benzimidazole as anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in Substituted Benzimidazole-5-carboxylates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzimidazole derivatives are a cornerstone in medicinal chemistry, with their biological activity often intricately linked to the tautomeric forms they can adopt. This technical guide provides a comprehensive overview of tautomerism in substituted benzimidazole-5-carboxylates, a class of compounds with significant therapeutic potential. It delves into the structural nuances of annular tautomerism, the primary experimental and computational methodologies for its investigation, and the influence of substituents and solvent on the equilibrium. This document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to understand, characterize, and potentially modulate the tautomeric behavior of these important molecules.

Introduction to Tautomerism in Benzimidazoles

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and the location of a double bond. In the context of N-unsubstituted benzimidazoles, the most prevalent form of tautomerism is annular tautomerism , which involves the migration of a proton between the N1 and N3 atoms of the imidazole ring.[1]

For a substituted benzimidazole-5-carboxylate, this equilibrium results in two distinct tautomers, often designated as the 1H- and 3H-forms (or, in systematic nomenclature, based on the position of the substituent relative to the N-H). The position of this equilibrium can have a profound impact on the molecule's physicochemical properties, including its lipophilicity, pKa, and hydrogen bonding capabilities. Consequently, understanding and controlling this tautomeric balance is a critical aspect of rational drug design, as different tautomers can exhibit significantly different binding affinities for their biological targets.[2][3]

Experimental Methodologies for Studying Tautomerism

A combination of spectroscopic and structural elucidation techniques is employed to investigate tautomeric equilibria in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying tautomerism in solution.[3] The appearance of the NMR spectrum is highly dependent on the rate of proton exchange between the two tautomeric forms.

-

Slow Exchange: At low temperatures, the interconversion between tautomers can be slowed down on the NMR timescale, allowing for the observation of separate signals for each tautomer. The ratio of the tautomers can be determined by integrating the respective signals in the ¹H NMR spectrum.[4]

-

Fast Exchange: At room temperature, the proton exchange is often rapid, resulting in a single set of time-averaged signals. The observed chemical shift is a weighted average of the chemical shifts of the individual tautomers.

-

Intermediate Exchange: In the temperature range between slow and fast exchange, the signals broaden and may eventually coalesce. The coalescence temperature can be used to determine the activation energy of the tautomeric interconversion.

Key Nuclei for Observation:

-

¹H NMR: The chemical shift of the N-H proton and the aromatic protons, particularly those on the benzene ring, can provide information about the tautomeric equilibrium.

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring, especially C4/C7 and C5/C6, are sensitive to the position of the tautomeric proton and are widely used to study this phenomenon.[5]

-

¹⁵N NMR: The large chemical shift dispersion of ¹⁵N makes it a highly sensitive nucleus for probing the electronic environment of the nitrogen atoms and thus the tautomeric state.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.[7] It is important to note that crystal packing forces can favor one tautomer over the other, and the solid-state structure may not be representative of the tautomeric equilibrium in solution.[3]

UV-Vis Spectroscopy

Changes in the electronic environment of the chromophore between tautomers can lead to distinct absorption spectra. By monitoring the UV-Vis spectrum as a function of solvent polarity or pH, it is possible to observe shifts in the tautomeric equilibrium.[8]

Computational Approaches to Tautomerism

Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful complementary tool to experimental studies.

Relative Energy Calculations

DFT calculations can be used to optimize the geometries of the possible tautomers and calculate their relative energies. This allows for the prediction of the most stable tautomer in the gas phase. The inclusion of continuum solvent models, such as the Polarizable Continuum Model (PCM), can provide insights into the relative stabilities in solution.[1]

NMR Chemical Shift Prediction

The Gauge-Including Atomic Orbital (GIAO) method is a computational technique used to predict NMR chemical shifts.[9] By comparing the calculated chemical shifts for each tautomer with the experimental data, it is possible to assign the signals and, in cases of slow exchange, identify the major tautomer.[9]

Synthesis of Substituted Benzimidazole-5-carboxylates

The synthesis of substituted benzimidazole-5-carboxylates typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A general synthetic scheme is presented below.

Experimental Protocol: Synthesis of 2-Methyl-1H-benzimidazole-5-carboxylic acid

A representative experimental protocol for the synthesis of a 2-substituted benzimidazole-5-carboxylic acid is as follows:

-

Reaction Setup: In a round-bottom flask, a mixture of 3,4-diaminobenzoic acid (1 equivalent) and acetic acid (1.2 equivalents) is prepared.

-

Acid Catalyst: A catalytic amount of a strong acid, such as 4N HCl, is added to the mixture.

-

Reaction: The mixture is heated under reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and neutralized with a base, such as ammonium hydroxide, to a pH of approximately 6-7.

-

Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with ethanol.

-

Purification: The crude product is dried to afford 2-methyl-1H-benzimidazole-5-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation: Tautomeric Equilibrium

While specific quantitative data for a wide range of substituted benzimidazole-5-carboxylates is not extensively available in the literature, the principles of analysis can be illustrated with data from related benzimidazole derivatives. The tautomeric equilibrium constant (KT) is defined as the ratio of the concentrations of the two tautomers.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Tautomeric Benzimidazoles

| Compound | Solvent | C4 | C5 | C6 | C7 | Reference |

| 1-Methylbenzimidazole | CDCl₃ | 120.4 | - | - | 109.5 | [2] |

| 1-Methylbenzimidazole | DMSO-d₆ | 119.2 | - | - | 110.1 | [2] |

| Benzimidazole (averaged) | DMSO-d₆ | 115.0 (avg C4/C7) | 122.5 (avg C5/C6) | 122.5 (avg C5/C6) | 115.0 (avg C4/C7) | General observation |

Note: The chemical shifts for the 5-carboxylate derivatives will be influenced by the electronic effects of the carboxylate group.

Visualization of Key Concepts

Tautomeric Equilibrium

The annular tautomerism in a generic substituted benzimidazole-5-carboxylate can be visualized as a dynamic equilibrium between the 1H- and 3H-tautomers.

(Note: Actual chemical structure images would be used in a final document)

Experimental Workflow for Tautomerism Study

A typical workflow for the comprehensive study of tautomerism in a novel substituted benzimidazole-5-carboxylate is outlined below.

Conclusion